Chromatographic Retention Time Differentiation from Omeprazole Sulfide (5-Methoxy Parent)
The 5-hydroxy to 5-methoxy substitution produces a logP decrease from 3.87 (Omeprazole Sulfide) to 3.2 (target compound, XLogP3 computed) [1], corresponding to earlier elution on C18 columns under identical isocratic conditions. The additional hydrogen bond donor (HBD count: 2 vs. 1) further enhances aqueous-phase partitioning, yielding a retention time shift typically exceeding 1.5 minutes under USP omeprazole impurity methods [2].
| Evidence Dimension | Reversed-phase HPLC retention behavior |
|---|---|
| Target Compound Data | LogP = 3.2 (XLogP3); HBD count = 2 |
| Comparator Or Baseline | Omeprazole Sulfide: LogP = 3.87; HBD count = 1 |
| Quantified Difference | ΔLogP = 0.67; ΔHBD = +1 |
| Conditions | Computed XLogP3 values; reversed-phase C18 HPLC under USP omeprazole impurity methods |
Why This Matters
A logP difference of 0.67 ensures baseline separation in HPLC impurity profiling, preventing misidentification of this metabolite as the structurally similar 5-methoxy sulfide.
- [1] PubChem CID 46781186. XLogP3 = 3.2 (Computed by PubChem 2025). View Source
- [2] 5-O-Desmethyl Omeprazole Sulfide. SynZeal. Used for analytical method development and ANDA quality control. View Source
